molecular formula C14H13N3O2 B2408789 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 849481-22-7

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2408789
CAS No.: 849481-22-7
M. Wt: 255.277
InChI Key: AEPGVYWMAWPXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-5-3-11(4-6-13)14-12(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPGVYWMAWPXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile is a pyrazole derivative that has attracted considerable attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OC_{13}H_{12}N_4O, with a molecular weight of approximately 244.26 g/mol. The compound features a pyrazole ring substituted with a formyl group and a methoxyphenyl moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, they may exhibit cytotoxic effects against cancer cells through apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, a study on related compounds showed significant inhibition of paw edema in animal models, indicating their potential as anti-inflammatory agents. The compound 6b from similar pyrazole derivatives exhibited an impressive 89.57% inhibition compared to standard drugs like indomethacin and celecoxib .

Compound% Inhibition of EdemaReference
6b89.57%
Indomethacin72.99%
Celecoxib83.76%

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial activity against various bacterial and fungal strains. A comprehensive study reported that certain pyrazole compounds exhibited significant inhibition against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

MicroorganismMinimum Inhibitory Concentration (µg/mL)Reference
E. coli40
Aspergillus niger40

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, including the ability to induce apoptosis in cancer cell lines. A specific study indicated that compounds similar to this compound showed cytotoxic effects on various cancer cell lines, suggesting a mechanism involving the disruption of cellular proliferation pathways .

Case Studies

  • Anti-inflammatory Efficacy : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models. The most potent compound displayed over 85% inhibition, outperforming several standard anti-inflammatory medications .
  • Cytotoxicity Studies : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of cancer cells significantly more than controls, indicating their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile?

The synthesis typically involves cyclocondensation of acetylenic ketones with hydrazines under controlled conditions. For example, hydrazine derivatives react with substituted ketones to form the pyrazole core, followed by functionalization of the propanenitrile side chain. Key steps include:

  • Cyclocondensation : Reaction of 4-methoxyphenylacetylene derivatives with hydrazine hydrate in ethanol at reflux (70–80°C) to form the pyrazole ring .
  • Nitrile introduction : Alkylation or substitution reactions using acrylonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyrazole derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxyphenyl protons at δ 7.2–7.8 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Melting point analysis : Sharp melting ranges (e.g., 94–96°C) indicate high crystallinity .
  • HPLC : Quantifies impurities in final products using reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step syntheses?

  • Temperature control : Lower temperatures (–20°C) minimize side reactions during nitrile group installation .
  • Catalyst screening : Triethylamine or DMAP improves alkylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Reaction time : Extended reflux (25–30 hours) ensures complete cyclization in xylene .

Q. How should contradictory structural data (e.g., NMR vs. XRD) be resolved?

  • Cross-validation : Combine XRD (definitive bond lengths/angles) with 1^1H-13^13C HSQC NMR to assign proton-carbon correlations .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and compare with experimental data .
  • Isotopic labeling : Use 15^15N-labeled hydrazines to track pyrazole ring formation in NMR .

Q. What strategies explore structure-activity relationships (SAR) for this compound?

  • Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess bioactivity changes .
  • Bioassays : Test analogs against kinase enzymes or cancer cell lines (e.g., MTT assays) to correlate substituents with inhibitory potency .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

Q. What computational tools model the electronic properties of this compound?

  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites using Gaussian09 .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) in crystal lattices .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during nitrile formation .
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster separation .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of acrylonitrile) to reduce dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.